
1-Chloro-3-(3-methylbutoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3-methylbutoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom and a 3-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-methylbutoxy)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with 3-methylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the opening of the epoxide ring, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(3-methylbutoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
Scientific Research Applications
1-Chloro-3-(3-methylbutoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-methylbutoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-methoxy-2-propanol
- 1-(2-butoxypropoxy)propan-2-ol
- 2-Propanol, 1-chloro-3-methoxy-
Uniqueness
1-Chloro-3-(3-methylbutoxy)propan-2-ol is unique due to the presence of the 3-methylbutoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
70602-91-4 |
|---|---|
Molecular Formula |
C8H17ClO2 |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
1-chloro-3-(3-methylbutoxy)propan-2-ol |
InChI |
InChI=1S/C8H17ClO2/c1-7(2)3-4-11-6-8(10)5-9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
IMAFVPGHNXZBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


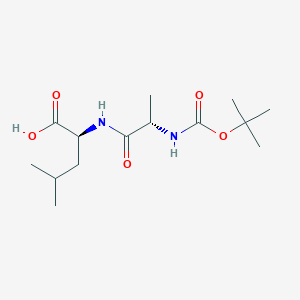
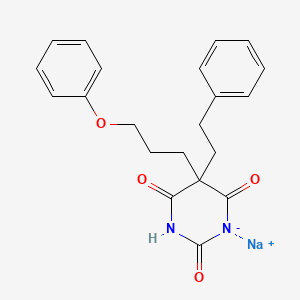

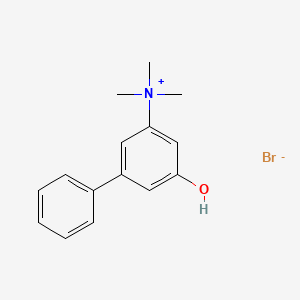
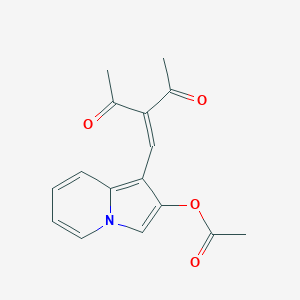
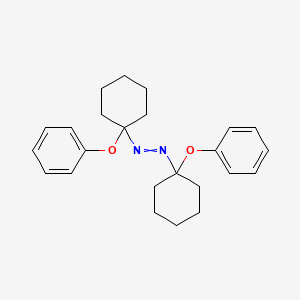

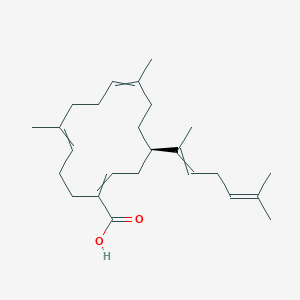

![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

